molecular formula C9H6BrO5P B2590533 (6-Bromo-2-oxochromen-3-yl)phosphonic acid CAS No. 866150-63-2

(6-Bromo-2-oxochromen-3-yl)phosphonic acid

Cat. No. B2590533
CAS RN: 866150-63-2
M. Wt: 305.02
InChI Key: FEKBYBBBDLICGD-UHFFFAOYSA-N
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Description

“(6-Bromo-2-oxochromen-3-yl)phosphonic acid” is a phosphonic acid derivative with the molecular formula C9H6BrO5P and a molecular weight of 305.02. Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . They are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .


Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Chemical Reactions Analysis

Phosphonic acids exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .

Scientific Research Applications

Antibacterial Agents

Phosphonic acids, including derivatives like (6-Bromo-2-oxochromen-3-yl)phosphonic acid, are known for their antibacterial properties. They have been effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria, which pose significant challenges in treating bacterial infections .

Antiviral Therapeutics

These compounds play a crucial role in the treatment of DNA virus and retrovirus infections. Acyclic nucleoside phosphonic derivatives are pivotal in managing diseases caused by these pathogens .

CNS Therapeutics

The central nervous system (CNS) therapeutic applications of phosphonic acids are notable. They include glutamate and GABA-based treatments, targeting disorders such as schizophrenia, Parkinson’s disease, and epilepsy .

Bone Density Treatments

Phosphonic acids are used in medications like Dronates to increase mineral density in bones, providing a therapeutic approach for conditions like osteoporosis .

Antimalarial Agents

The compound’s derivatives have shown promise as antimalarial agents, contributing to the fight against malaria, a major global health issue .

Anticancer Agents

Research has indicated the potential of phosphonic acids in anticancer treatments, offering new avenues for cancer therapy .

Each of these applications leverages the unique chemical properties of phosphonic acids, such as their ability to mimic the natural biological activity of phosphate groups or their coordination/supramolecular properties. The synthesis and study of (6-Bromo-2-oxochromen-3-yl)phosphonic acid can lead to significant advancements in these fields .

For further details on the synthesis and specific applications of this compound, the referenced articles provide a wealth of information that can be explored .

Mechanism of Action

Phosphonates exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .

Safety and Hazards

Phosphoric acid, a related compound, is known to be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to keep only in the original container, wash skin thoroughly after handling, and avoid eating, drinking, or smoking when using this product . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Microwave-accelerated McKenna synthesis of phosphonic acids has been investigated as a means to accelerate the preparation of phosphonic acids . This method has significant advantages over other methods and could be an important enhancement for the synthesis of phosphonic acids .

properties

IUPAC Name

(6-bromo-2-oxochromen-3-yl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrO5P/c10-6-1-2-7-5(3-6)4-8(9(11)15-7)16(12,13)14/h1-4H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBYBBBDLICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-oxochromen-3-yl)phosphonic acid

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